molecular formula C12H24N2O2 B6230382 tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate CAS No. 2273889-52-2

tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate

Cat. No. B6230382
CAS RN: 2273889-52-2
M. Wt: 228.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate, also known as t-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate, is a carbamate compound used in a variety of scientific applications. It is a colorless, water-soluble, and relatively stable compound that is used in organic synthesis, as a reagent in organic reactions, and as a catalyst in biochemistry. This compound has a wide range of applications in scientific research and is used in the synthesis of various organic compounds, as a reagent for organic reactions, and as a catalyst for biochemical reactions.

Scientific Research Applications

Tertert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a solvent for a variety of compounds. It is also used in the synthesis of various organic compounds, as a reagent for organic reactions, and as a catalyst for biochemical reactions. Additionally, it is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

Tertert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate acts as a catalyst in biochemical reactions, allowing for the formation of various organic compounds. It can also act as a reagent in organic reactions, allowing for the formation of various organic compounds. Additionally, it can act as a solvent for a variety of compounds, allowing for the formation of various organic compounds.
Biochemical and Physiological Effects
Terthis compound N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate has been found to have a variety of biochemical and physiological effects. It has been found to act as a catalyst in biochemical reactions, allowing for the formation of various organic compounds. Additionally, it has been found to act as a reagent in organic reactions, allowing for the formation of various organic compounds. It has also been found to act as a solvent for a variety of compounds, allowing for the formation of various organic compounds.

Advantages and Limitations for Lab Experiments

The use of tertert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate in lab experiments has a number of advantages. It is a relatively stable compound, making it ideal for use in lab experiments. Additionally, it is a colorless, water-soluble compound, making it easy to use and store. Furthermore, it is a relatively inexpensive compound, making it cost-effective for use in lab experiments. However, there are a few limitations to the use of this compound in lab experiments. It is not as reactive as other compounds, meaning it may take longer to complete a reaction. Additionally, it is not as soluble in certain solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of tertert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate in scientific research. It could potentially be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a solvent for a variety of compounds. Additionally, it could potentially be used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Furthermore, it could potentially be used in the development of new organic compounds and reagents. Finally, it could potentially be used in the development of new catalysts and solvents for a variety of compounds.

Synthesis Methods

Tertert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate is synthesized through a two-step reaction. The first step involves the reaction of terthis compound alcohol with 4,4-dimethylpyrrolidine to form the corresponding terthis compound ester. The second step involves the reaction of the terthis compound ester with methyl carbamate to form the target compound. The reaction is carried out in an inert atmosphere and at a temperature of 0-5 °C. The reaction is typically complete within 2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(4,4-dimethylpyrrolidin-2-yl)methyl]carbamate involves the reaction of tert-butyl chloroformate with N-[(4,4-dimethylpyrrolidin-2-yl)methyl]amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "N-[(4,4-dimethylpyrrolidin-2-yl)methyl]amine", "base (e.g. triethylamine)" ], "Reaction": [ "Add N-[(4,4-dimethylpyrrolidin-2-yl)methyl]amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2273889-52-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.